3-Fluorophenmetrazine Hydrochloride
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Overview
Description
3-Fluorophenmetrazine (hydrochloride): is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has been sold online as a designer drug and is known for its stimulant properties . This compound is a regioisomer of both 2-fluorophenmetrazine and 4-fluorophenmetrazine .
Mechanism of Action
Target of Action
3-Fluorophenmetrazine Hydrochloride, also known as 3-FPM or 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride, primarily targets the monoamine transporters , particularly those of the catecholamines dopamine and norepinephrine . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication.
Mode of Action
3-FPM acts as a norepinephrine-dopamine releasing agent with EC50 values of 30 nM and 43 nM, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC50 value of 2558 nM . It inhibits uptake mediated by dopamine transporters and norepinephrine transporters in HEK293 cells with potencies comparable to cocaine .
Biochemical Pathways
At sufficient doses, 3-FPM is capable of reversing monoamine transporters , particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters . This action releases these neurotransmitters from the cytosol into the extracellular space, where they are active, affecting various biochemical pathways related to mood, cognition, and motor control.
Pharmacokinetics
Its metabolic pathway has been evaluated, revealingN-oxidation, aryl hydroxylation and subsequent O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the O/N-bis-dealkylated metabolite, combinations thereof and further glucuronidation or sulfations .
Biochemical Analysis
Biochemical Properties
3-Fluorophenmetrazine Hydrochloride acts as a norepinephrine-dopamine releasing agent with EC50 values of 30 nM and 43 nM, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC50 value of 2558 nM . It interacts with dopamine transporters and norepinephrine transporters in HEK293 cells with potencies comparable to cocaine .
Cellular Effects
At sufficient doses, this compound is capable of reversing monoamine transporters, particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters . This leads to the release of these neurotransmitters from the cytosol into the extracellular space, where they are active .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit uptake mediated by dopamine transporters and norepinephrine transporters . At sufficient doses, it can reverse these transporters, thereby releasing neurotransmitters from the cytosol into the extracellular space .
Temporal Effects in Laboratory Settings
The duration of this compound effects is short-lived, with peak effects observed up to 2 hours . This increases the likelihood of repeated dosing .
Metabolic Pathways
The metabolic pathway of this compound involves N-oxidation, aryl hydroxylation and subsequent O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the O/N-bis-dealkylated metabolite . Further glucuronidation or sulfations may also occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenmetrazine (hydrochloride) involves the fluorination of phenmetrazine.
Industrial Production Methods: it is likely that the production involves standard chemical synthesis techniques used in the pharmaceutical industry, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenmetrazine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenmetrazine analogues .
Scientific Research Applications
3-Fluorophenmetrazine (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
Phenmetrazine: The parent compound of 3-Fluorophenmetrazine, known for its stimulant properties.
2-Fluorophenmetrazine: A regioisomer with similar stimulant effects.
4-Fluorophenmetrazine: Another regioisomer with comparable properties.
Uniqueness: 3-Fluorophenmetrazine (hydrochloride) is unique due to its specific fluorination at the 3-position of the phenyl ring, which may result in different pharmacological properties compared to its regioisomers .
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBXKFJWSBWRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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